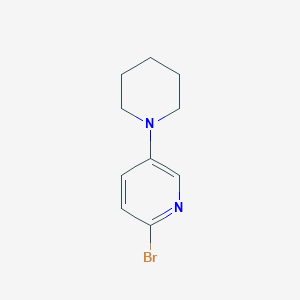

2-Bromo-5-(piperidin-1-YL)pyridine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Organic Synthesis

The pyridine scaffold is a ubiquitous feature in a vast array of functional molecules. Its aromatic nature, coupled with the electron-withdrawing effect of the nitrogen atom, influences its reactivity and makes it a versatile building block. Pyridine derivatives are integral to many pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular interactions in biological systems.

Similarly, the piperidine ring is one of the most prevalent nitrogen-containing saturated heterocycles in approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a highly sought-after component in drug design. The introduction of a piperidine moiety can enhance a molecule's solubility, metabolic stability, and ability to cross biological membranes.

The combination of both a pyridine and a piperidine scaffold within a single molecule, as seen in 2-Bromo-5-(piperidin-1-YL)pyridine, offers a compelling platform for the development of new chemical entities with potentially valuable properties.

Strategic Importance of this compound as a Synthetic Precursor

The strategic importance of this compound lies in its utility as a versatile synthetic intermediate. The bromine atom at the 2-position of the pyridine ring is particularly amenable to a variety of cross-coupling reactions. This is due to the electron-deficient nature of the pyridine ring, which facilitates the oxidative addition step in catalytic cycles.

Key transformations for which 2-bromopyridines are excellent substrates include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron compound. This is a powerful method for constructing biaryl structures, which are common in medicinal chemistry. mdpi.com

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the bromopyridine and an amine. This reaction is invaluable for the synthesis of substituted aminopyridines.

Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, also catalyzed by palladium, to form an alkynylpyridine. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The bromine at the 2-position can also be displaced by strong nucleophiles. The electron-withdrawing nitrogen atom in the pyridine ring activates the halide for substitution, particularly at the 2- and 4-positions. youtube.com

The piperidinyl group at the 5-position, being an electron-donating group, can modulate the electronic properties of the pyridine ring and influence the regioselectivity and rate of these reactions. Thus, this compound serves as a pre-functionalized building block, allowing for the efficient and targeted synthesis of a diverse range of more complex molecules.

Scope and Research Focus on this compound

The primary research interest in this compound appears to be centered on its role as a synthetic intermediate rather than on the intrinsic properties of the molecule itself. A survey of the scientific literature indicates that this compound is valued as a readily available building block for the construction of larger, more complex molecules with potential applications in medicinal chemistry and materials science.

The research focus can be summarized as the utilization of this compound in:

Fragment-based drug discovery: The pyridine-piperidine core can be used as a starting point, with the bromine atom serving as a handle for the introduction of various other molecular fragments to build a library of compounds for biological screening.

Synthesis of targeted therapeutics: Derivatives of this compound are likely being explored for their potential as inhibitors of various enzymes or as ligands for specific biological receptors, given the prevalence of pyridine and piperidine in known bioactive molecules.

Development of novel organic materials: The rigid aromatic nature of the pyridine ring combined with the potential for further functionalization makes it a candidate for incorporation into polymers or other materials with specific electronic or photophysical properties.

While specific studies detailing the biological activity or material properties of this compound itself are not abundant, its value is clearly established through its potential for elaboration into a wide variety of other chemical structures.

Synthesis and Spectroscopic Data

A plausible synthetic route to this compound is through the nucleophilic aromatic substitution of 2,5-dibromopyridine (B19318) with piperidine. In this reaction, the bromine atom at the 2-position is more activated towards nucleophilic attack than the bromine at the 5-position.

Plausible Synthetic Scheme:

While experimentally determined spectroscopic data for this compound is not widely available in the peer-reviewed literature, the expected spectral characteristics can be predicted based on the analysis of similar compounds.

Predicted Spectroscopic Data:

| Spectroscopic Data | Predicted Values/Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. Protons on the piperidine ring adjacent to the nitrogen would appear around δ 3.0-3.5 ppm, while the other piperidine protons would be in the δ 1.5-2.0 ppm region. |

| ¹³C NMR | Carbon atoms of the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom would be shifted downfield. The piperidine carbons would appear in the aliphatic region (δ 20-50 ppm). |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-N stretching of the piperidine group would be expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 240 and 242 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. |

An in-depth examination of the synthetic approaches for this compound and its analogs reveals a systematic process involving precursor synthesis and subsequent carbon-nitrogen bond formation. These methodologies are crucial in medicinal chemistry for the development of novel compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDLKQCTSNPLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into Reactions Involving 2 Bromo 5 Piperidin 1 Yl Pyridine and Its Structural Analogues

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathways for 2-Bromo-5-(piperidin-1-yl)pyridine involve either the direct replacement of the bromine atom by a nucleophile or its participation in a catalytic cycle with a transition metal.

In nucleophilic aromatic substitution (SNAr) , the reaction proceeds via an addition-elimination mechanism. acs.org A nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a high-energy, anionic intermediate known as a Meisenheimer-like complex. researchgate.netacs.org The aromaticity of the pyridine (B92270) ring is temporarily broken in this step. The stability of this intermediate is a critical factor determining the reaction's feasibility. The electron-withdrawing nitrogen atom in the pyridine ring plays a pivotal role in stabilizing this intermediate, particularly when the attack occurs at the C2 or C4 positions. researchgate.net The subsequent departure of the bromide leaving group restores the aromaticity of the ring, yielding the substituted product. nobelprize.org

In metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the pathway is more complex, involving a catalytic cycle centered on a transition metal, typically palladium. libretexts.orgacs.org The cycle is generally understood to involve three fundamental steps:

Oxidative Addition : The palladium(0) catalyst reacts with the this compound, breaking the carbon-bromine bond and inserting the metal to form a palladium(II) intermediate. libretexts.orgnih.gov

Transmetalation : A second organic component, typically an organoboron compound in the Suzuki reaction, transfers its organic group to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. acs.orgnih.gov

The efficiency and selectivity of these pathways are highly dependent on reaction conditions, the nature of the nucleophile or coupling partner, and the presence of catalysts and ligands.

Detailed Analysis of Nucleophilic Substitution Mechanisms at the Pyridine Core

The substitution of the bromine atom at the 2-position of the pyridine core is a characteristic reaction for this class of compounds. The regioselectivity is dictated by the ability of the pyridine nitrogen to stabilize the anionic intermediate formed during the reaction. researchgate.net

Base Catalysis and Its Role in Reaction Kinetics

In nucleophilic aromatic substitution reactions, a base can play a significant role in the reaction kinetics. The mechanism can involve the deprotonation of the initial adduct formed between the nucleophile and the pyridine substrate. For instance, in reactions involving amine nucleophiles like piperidine (B6355638), a second molecule of the amine can act as a base, abstracting a proton from the nitrogen of the attacking piperidine in the intermediate complex. researchgate.net This proton transfer step can be rate-determining.

However, base catalysis is not a universal feature of all SNAr reactions on pyridine rings. Studies on analogous systems, such as the reaction of 2-chloro-5-nitropyridine (B43025) with anilines, have shown that the reaction can proceed without base catalysis. acs.org The requirement for a base often depends on the nature of the nucleophile and the stability of the intermediate. In some cases, the reaction proceeds via an uncatalyzed mechanism where the rate-limiting step is either the formation of the zwitterionic intermediate or the departure of the leaving group.

Formation and Transformation of Meisenheimer-like Intermediate Complexes

The cornerstone of the SNAr mechanism is the formation of a Meisenheimer-like complex. acs.org When a nucleophile attacks the C2 position of this compound, a resonance-stabilized anionic intermediate is formed. The stability of this complex is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. researchgate.netacs.org

This charge delocalization is possible when the nucleophilic attack occurs at the positions ortho (2- and 6-) or para (4-) to the ring nitrogen. researchgate.net Attack at the meta (3- and 5-) positions does not allow for direct delocalization of the negative charge onto the nitrogen, making the corresponding intermediate less stable and the reaction less favorable at these sites. researchgate.net The transformation of this intermediate to the final product involves the expulsion of the bromide ion, which re-establishes the aromatic system. nobelprize.org While these structures are often considered transient intermediates, some highly stabilized Meisenheimer complexes have been isolated and characterized. acs.orglibretexts.org There is ongoing discussion and research suggesting that some SNAr reactions may proceed through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a discrete intermediate. libretexts.orgrsc.org

Mechanistic Aspects of Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring. Palladium-based catalysts are most commonly employed for these transformations. acs.org

Oxidative Addition and Reductive Elimination Steps in Cross-Coupling

The catalytic cycle of a cross-coupling reaction, such as the Suzuki reaction, is initiated by the oxidative addition of the aryl bromide to a low-valent metal center, typically Pd(0). libretexts.org This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex. nih.gov Studies have shown that for this step to occur, the Pd(0) species often needs to be coordinatively unsaturated, meaning it has open sites for the substrate to bind. nih.gov

Following transmetalation, the cycle concludes with reductive elimination . In this step, the two organic fragments bound to the palladium(II) center couple, forming the final product and regenerating the Pd(0) catalyst. beilstein-journals.org For reductive elimination to occur, the two groups to be coupled must typically be positioned cis to each other on the metal center. beilstein-journals.org The electron density at the metal center influences this step; electron-poor metal centers tend to favor reductive elimination. acs.org

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Suzuki-Miyaura Coupling

| Step | Description | Metal Oxidation State Change |

| Oxidative Addition | The palladium catalyst inserts into the carbon-bromine bond of this compound. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium complex, replacing the bromide. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups on the palladium complex couple and are released as the final product, regenerating the catalyst. | Pd(II) → Pd(0) |

Ligand Effects on Catalytic Cycle Performance

The ligands coordinated to the metal center play a crucial role in the efficiency and selectivity of the catalytic cycle. They can influence the solubility of the catalyst, its stability, and the rates of the individual steps of the cycle.

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step but may slow down the reductive elimination step. Conversely, electron-withdrawing ligands can have the opposite effect.

Steric Effects: Bulky ligands can promote the formation of coordinatively unsaturated metal species, which are often the active catalysts in the oxidative addition step. nih.gov They can also accelerate the reductive elimination step by creating steric strain that is relieved upon product formation. In some cases, the choice of ligand can even alter the regioselectivity of a reaction. For example, in Suzuki-Miyaura couplings of dihalogenated pyridines, varying the amount of a phosphine (B1218219) ligand like PPh₃ can switch the site of arylation.

Table 2: Influence of Ligand Properties on Cross-Coupling Reactions

| Ligand Property | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact |

| Electron-Donating | Generally accelerates | Generally slows | Can improve catalyst stability and activity for less reactive halides. |

| Electron-Withdrawing | Generally slows | Generally accelerates | Can be beneficial for challenging reductive elimination steps. |

| Steric Bulk | Promotes formation of active L₁Pd(0) species, accelerating the reaction. | Generally accelerates | Often leads to higher catalyst turnover numbers and allows for coupling of hindered substrates. |

Table of Compounds

Role of Single Electron Transfer (SET) Mechanisms in Pyyridil Bromide Reactivity

The reactivity of pyridyl bromides, including this compound and its structural analogues, is not limited to traditional polar, two-electron pathways such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling cycles. wikipedia.org A distinct and powerful alternative reaction pathway involves Single Electron Transfer (SET), which initiates radical-based transformations under specific conditions. libretexts.orgrsc.org SET processes, often facilitated by photoredox catalysis, provide access to unique reactive intermediates and enable novel synthetic transformations that are complementary to conventional methods. rsc.org

An SET event involves the transfer of a single electron from a donor to an acceptor molecule. libretexts.orgyoutube.com In the context of a pyridyl bromide (Py-Br), an electron can be transferred from a suitable donor—such as a photoexcited catalyst or a potent reducing metal like sodium—to the pyridyl bromide. libretexts.orgnih.gov This addition of an electron generates a transient radical anion intermediate (Py-Br•⁻). nih.gov This key intermediate is highly unstable and can rapidly undergo fragmentation, cleaving the carbon-bromine bond to release a bromide anion (Br⁻) and form a pyridyl radical (Py•). This pyridyl radical is a versatile intermediate that can then engage in a variety of subsequent bond-forming reactions. thieme-connect.de

Photoredox catalysis has emerged as a primary method for initiating SET pathways with aryl and pyridyl halides. In a typical photoredox cycle, a photocatalyst (PC) absorbs light and is promoted to an excited state (PC*). This excited catalyst is a much stronger reductant than its ground state and can transfer a single electron to the pyridyl bromide, initiating the radical cascade described above. rsc.org

A specific mechanism, termed sensitization-initiated electron transfer (SenI-ET), has been detailed for the reductive dehalogenation of aryl bromides and chlorides, a process applicable to bromopyridines. nih.govresearchgate.net In this pathway, the cumulative energy from two photons is used to generate a highly reducing radical anion species from a co-catalyst, which is then potent enough to reduce the aryl halide via SET. nih.govresearchgate.net This allows for the activation of even relatively stable C-Br bonds under mild conditions.

The viability of forming radical species from pyridine derivatives through one-electron oxidation or reduction has been demonstrated through electrochemical studies. Cyclic voltammetry experiments on pyridine-appended compounds show clean oxidation and reduction waves, indicating that the corresponding radical cations and anions are stable on the electrochemical timescale. acs.org The reduction potential is a key parameter in determining the ease of an SET event. For instance, the introduction of electron-donating groups onto the pyridine ring can lower the reduction potential, making the molecule a better electron acceptor and facilitating SET. acs.org

Table 1: Electrochemical Properties of Pyridine-Containing Compounds

This interactive table presents reduction potential data for representative pyridine derivatives, illustrating their capacity to participate in electron transfer processes.

| Compound | Description | Reduction Potential (E⁰) (V vs. reference) | Reference |

| 10-(pyridin-4-yl)-10H-phenothiazine | Pyridyl-appended phenothiazine | 0.32 | acs.org |

| 10-(pyridin-2-yl)-10H-phenothiazine | Pyridyl-appended phenothiazine | 0.87 | acs.org |

Data from cyclic voltammetry studies in 0.1 M n-Bu₄NPF₆ in acetonitrile. The potentials indicate the ease of forming the radical cation from the neutral species. acs.org

Furthermore, SET can be integrated into traditional transition metal catalysis in what is known as metallaphotoredox catalysis. acs.org In these dual catalytic systems, a photocatalyst can trigger single-electron elementary steps, such as oxidative addition or reductive elimination, in a nickel or palladium catalytic cycle. acs.org For example, a photoexcited catalyst can reduce an aryl halide to a radical, which then adds to a Ni(0) or Ni(I) center. This SET-initiated pathway can overcome high activation barriers associated with traditional two-electron oxidative addition, particularly for challenging substrates. acs.orgprinceton.edu This merging of SET and metal catalysis expands the scope of cross-coupling reactions involving pyridyl bromides.

Advanced Spectroscopic Techniques for Structural Elucidation of 2 Bromo 5 Piperidin 1 Yl Pyridine

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

In the analysis of 2-Bromo-5-(piperidin-1-yl)pyridine, an FT-IR spectrum would reveal characteristic absorption bands corresponding to the vibrations of the pyridine (B92270) ring, the piperidine (B6355638) ring, and the carbon-bromine bond. For instance, the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic piperidine ring would be expected in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ range. The C-N stretching vibration of the bond connecting the piperidine ring to the pyridine ring would also provide a characteristic absorption band.

To illustrate the type of data obtained, the FT-IR spectrum of a related compound, 2-amino-5-chloropyridine (B124133), shows N-H stretching vibrations around 3550 and 3452 cm⁻¹, and C-H out-of-plane bending vibrations at 929, 903, and 825 cm⁻¹. core.ac.uk For this compound, the absence of N-H stretches and the presence of characteristic piperidine C-H and C-N stretches would be key identifying features.

Illustrative FT-IR Data for a Related Pyridine Derivative (2-amino-5-chloropyridine)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3550 |

| N-H Symmetric Stretch | 3452 |

| C-H Out-of-plane Bending | 929, 903, 825 |

| -NH₂ Scissoring | 1626 |

Note: This data is for 2-amino-5-chloropyridine and is provided for illustrative purposes only. core.ac.uk

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For this compound, an FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the pyridine ring and the C-Br bond. The skeletal vibrations of the piperidine ring would also be observable. Comparing the FT-Raman and FT-IR spectra can provide a more complete picture of the vibrational modes of the molecule.

For example, in the study of 2-amino-5-chloropyridine, FT-Raman spectroscopy identified the N-H asymmetric and symmetric stretching vibrations at 3551 cm⁻¹ and 3455 cm⁻¹, respectively, and the -NH₂ scissoring vibration at 1620 cm⁻¹. core.ac.uk A similar approach for this compound would aid in the comprehensive assignment of its vibrational frequencies.

Illustrative FT-Raman Data for a Related Pyridine Derivative (2-amino-5-chloropyridine)

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3551 |

| N-H Symmetric Stretch | 3455 |

| C-H Out-of-plane Bending | 932, 905, 853 |

| -NH₂ Scissoring | 1620 |

Note: This data is for 2-amino-5-chloropyridine and is provided for illustrative purposes only. core.ac.uk

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For this compound, a single-crystal XRD analysis would provide the exact coordinates of each atom, allowing for the precise measurement of all geometric parameters. It would reveal the planarity of the pyridine ring and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat). Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal structure.

As an example, the crystal structure of a related compound, 2-Bromo-5-methylpyridine, was determined to be monoclinic with the space group P2₁/m. researchgate.net The analysis revealed weak C-H···N interactions that link the molecules into chains. researchgate.net A similar analysis for this compound would be invaluable for understanding its solid-state behavior and properties.

Illustrative Crystallographic Data for a Related Pyridine Derivative (2-Bromo-5-methylpyridine)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.1889 (18) |

| b (Å) | 6.614 (2) |

| c (Å) | 7.835 (2) |

| β (°) | 93.503 (9) |

| Volume (ų) | 320.12 (17) |

Note: This data is for 2-Bromo-5-methylpyridine and is provided for illustrative purposes only. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Piperidin 1 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular systems. These methods, rooted in the principles of quantum mechanics, provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of many-body systems, including molecules. acs.org Its popularity stems from a favorable balance between computational cost and accuracy. DFT calculations are employed to determine the optimized geometry of 2-Bromo-5-(piperidin-1-YL)pyridine, which corresponds to the lowest energy arrangement of its atoms. This process also yields a wealth of information about the molecule's electronic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used functional for such calculations due to its proven reliability in predicting molecular geometries and vibrational frequencies. acs.org

The presence of the flexible piperidine (B6355638) ring in this compound gives rise to multiple possible conformations. A thorough conformational analysis is crucial to identify the most stable three-dimensional arrangement of the molecule. This is achieved by systematically rotating the rotatable bonds, such as the C-N bond connecting the piperidine ring to the pyridine (B92270) ring, and calculating the energy of each resulting conformation. The conformations corresponding to energy minima on the potential energy surface represent stable isomers. The global minimum corresponds to the most stable conformation of the molecule.

Theoretical calculations would be performed to identify the most stable conformer, which is anticipated to have a specific orientation of the piperidine ring relative to the pyridine ring to minimize steric hindrance.

Once the optimized geometry is obtained, theoretical vibrational frequencies can be calculated. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for the approximations inherent in the theoretical model and the effects of the experimental environment. nih.gov The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, providing a detailed landscape of its conformational possibilities and the energy barriers between them.

Table 1: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| Pyridine ring C-H stretch | 3100 | 2976 | - | Aromatic C-H stretching |

| Piperidine ring C-H stretch | 2950 | 2832 | - | Aliphatic C-H stretching |

| Pyridine ring C=N stretch | 1600 | 1536 | - | Ring stretching |

| Pyridine ring C=C stretch | 1580 | 1517 | - | Ring stretching |

| Piperidine C-N stretch | 1250 | 1200 | - | C-N bond stretching |

| C-Br stretch | 650 | 624 | - | Carbon-bromine stretching |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual experimental or calculated values for this compound may differ.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons and the likely sites of chemical reactions. nih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and pyridine rings, while the LUMO may be distributed over the pyridine ring and the bromine atom.

The analysis of FMOs helps in understanding intramolecular charge transfer interactions. The distribution of HOMO and LUMO across the molecule can indicate the pathways for electron density redistribution upon excitation. Various electronic reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the reactivity of the molecule. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.3 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness | S | 1/η | 0.38 |

| Electrophilicity Index | ω | χ²/2η | 2.80 |

Note: The values in this table are for illustrative purposes and are typical for similar organic molecules. They are intended to demonstrate the types of data obtained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule beyond the simple Lewis structure. It provides a description of the localized bonds and lone pairs and allows for the quantitative evaluation of delocalization effects, which are crucial for understanding molecular stability and reactivity.

Hyperconjugative Interactions and Donor-Acceptor Stabilizations

Hyperconjugative interactions involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO. These interactions lead to a stabilization of the molecule. In this compound, several key hyperconjugative interactions are expected to be at play.

The primary donor NBOs would include the lone pairs of the pyridine nitrogen (LP(N)) and the piperidine nitrogen (LP(N)), as well as the π-bonds of the pyridine ring. The primary acceptor NBOs would be the antibonding orbitals (σ* and π*) of the pyridine ring and the C-Br bond.

A hypothetical table of the most significant hyperconjugative interactions for this compound, based on data from similar structures, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) [Hypothetical] |

| LP (N_piperidine) | π* (C3-C4_pyridine) | 25.5 |

| LP (N_piperidine) | π* (C5-C6_pyridine) | 18.2 |

| π (C3-C4_pyridine) | π* (C5-C6_pyridine) | 20.1 |

| π (C5-C6_pyridine) | π* (N1-C2_pyridine) | 15.8 |

| LP (N_pyridine) | σ* (C2-Br) | 5.3 |

Note: The values in this table are hypothetical and are intended to illustrate the expected nature and magnitude of these interactions based on general principles of NBO analysis.

Natural Population Analysis and Atomic Charge Distribution

Natural Population Analysis (NPA) provides a method for calculating the atomic charges within a molecule that is less dependent on the basis set used in the calculation compared to other methods like Mulliken population analysis. The distribution of atomic charges is fundamental to understanding the molecule's electrostatic potential and its reactivity towards electrophiles and nucleophiles.

In this compound, the nitrogen atoms are expected to carry negative charges due to their high electronegativity. The pyridine nitrogen will likely be more negative than the piperidine nitrogen due to its sp2 hybridization and involvement in the aromatic system. The carbon atom attached to the bromine (C2) is expected to have a positive charge due to the electron-withdrawing nature of the bromine atom. The bromine atom itself will carry a negative charge. The carbon atom attached to the piperidine nitrogen (C5) is also expected to have a modified charge distribution due to the electron-donating effect of the piperidine group.

A representative table of calculated natural atomic charges for the key atoms in this compound is shown below, based on calculations on similar molecules.

| Atom | Natural Charge (e) [Hypothetical] |

| N1 (pyridine) | -0.55 |

| C2 | +0.10 |

| Br | -0.15 |

| C3 | -0.20 |

| C4 | +0.05 |

| C5 | +0.15 |

| N (piperidine) | -0.40 |

Note: These charge values are illustrative and based on expected trends from computational studies on related substituted pyridines.

Molecular Electrostatic Potential (MEP) Mapping

Visualization of Electron Density Distribution

The MEP map of this compound would illustrate the regions of varying electron density. Regions with a negative electrostatic potential (typically colored in shades of red and yellow) correspond to areas of high electron density and are attractive to electrophiles. Conversely, regions with a positive electrostatic potential (typically colored in shades of blue) correspond to areas of low electron density and are susceptible to nucleophilic attack.

For this molecule, the most negative potential is expected to be localized around the pyridine nitrogen atom, reflecting its high electron density and availability of its lone pair. The piperidine nitrogen will also exhibit a region of negative potential. The regions around the hydrogen atoms of the pyridine and piperidine rings will show positive potential.

Identification of Electrophilic and Nucleophilic Sites

The MEP map directly helps in identifying the electrophilic and nucleophilic sites within the molecule.

Nucleophilic Sites: The regions of negative electrostatic potential are the nucleophilic centers. For this compound, the primary nucleophilic site is the pyridine nitrogen atom. The piperidine nitrogen also represents a nucleophilic center. These sites are prone to attack by electrophiles, such as protons in an acid-base reaction.

Electrophilic Sites: The regions of positive electrostatic potential are the electrophilic centers. The hydrogen atoms of the aromatic ring are expected to be regions of positive potential, making them susceptible to attack by strong nucleophiles under certain conditions. The carbon atom bonded to the bromine (C2) is also a potential electrophilic site, particularly for nucleophilic aromatic substitution reactions, due to the electron-withdrawing effect of the bromine atom.

Global Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO). A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability and lower reactivity.

Global Electrophilicity (ω): This descriptor provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

While specific calculated values for this compound are not available, a hypothetical set of values based on related pyridine derivatives is presented in the table below to illustrate the concept.

| Descriptor | Formula | Hypothetical Value |

| HOMO Energy (E_HOMO) | - | -6.5 eV |

| LUMO Energy (E_LUMO) | - | -1.2 eV |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.85 eV |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 5.3 eV |

| Global Electrophilicity (ω) | μ² / (2η) | 1.40 eV |

Electronegativity, Chemical Hardness, and Softness

Electronegativity (χ), chemical hardness (η), and its inverse, softness (S), are fundamental concepts in conceptual DFT that help in understanding the reactivity of a chemical species.

Electronegativity (χ) describes the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A "hard" molecule has a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making it less reactive. rasayanjournal.co.in

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability and reactivity.

These parameters are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO).

Status for this compound: Specific calculated values for the electronegativity, chemical hardness, and softness of this compound are not available in the reviewed literature. A computational study would be required to determine these values and to compare them with related pyridine derivatives.

Electrophilicity Index and Ionization Potential

The Electrophilicity Index (ω) is a global reactivity descriptor that measures the energy stabilization of a system when it acquires an additional electronic charge from the environment. researchgate.net It is a crucial measure for predicting the electrophilic nature of a compound.

Ionization Potential (IP) is the energy required to remove an electron from a molecule. It is directly related to the HOMO energy and provides insight into the molecule's electron-donating ability.

Status for this compound: Published research with calculated data for the electrophilicity index and ionization potential for this specific compound could not be located. Such data would be essential for understanding its potential role in charge-transfer interactions and reaction mechanisms.

A summary of how these global reactivity descriptors are related to HOMO and LUMO energies is presented in the table below.

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic power. |

This table represents the theoretical formulas used in computational studies. Specific values for this compound are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net It calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. researchgate.net This analysis helps in understanding the electronic transitions between molecular orbitals that are responsible for the observed color and photochemical properties of a compound.

Status for this compound: A TD-DFT study predicting the electronic absorption spectrum of this compound has not been found in the public domain. Such a study would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*).

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for crystal engineering, materials science, and pharmacology.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.commdpi.com The surface is generated around a molecule, and the color-coding on the surface indicates the types and relative importance of different intermolecular contacts. For instance, red spots on the surface highlight close contacts like strong hydrogen bonds. mdpi.com The analysis also generates 2D "fingerprint plots" that provide a quantitative summary of the different types of atomic contacts. rasayanjournal.co.inmdpi.com

Status for this compound: A crystal structure for this compound, which is a prerequisite for Hirshfeld surface analysis, does not appear to be publicly available. Therefore, no studies on its intermolecular contacts using this method have been published.

Investigation of Hydrogen Bonding Networks and π-Stacking Interactions

Hydrogen Bonds: These are strong, directional interactions involving a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. The pyridine nitrogen and potentially other atoms in this compound could act as hydrogen bond acceptors.

π-Stacking Interactions: These are non-covalent interactions that occur between aromatic rings. researchgate.netrsc.org The pyridine ring in the molecule could engage in π-stacking, which plays a significant role in the stabilization of crystal structures. researchgate.netrsc.org

Status for this compound: Without a solved crystal structure, a definitive analysis of the hydrogen bonding network and potential π-stacking interactions for this compound is not possible. Theoretical studies on related pyridine derivatives often show the presence of C-H···N hydrogen bonds and various forms of π-stacking. researchgate.netmdpi.com

Energy Framework Analysis of Crystal Packing

Status for this compound: As with the other solid-state analyses, an energy framework analysis requires crystallographic data. Due to the absence of a published crystal structure for this compound, no such analysis is available.

Applications of 2 Bromo 5 Piperidin 1 Yl Pyridine in Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block for Complex Molecules

2-Bromo-5-(piperidin-1-yl)pyridine serves as an essential scaffold for the synthesis of complex organic molecules. The key to its versatility lies in the carbon-bromine bond at the 2-position of the pyridine (B92270) ring. This bond is a prime target for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The reactivity of 2-bromopyridines in such reactions is well-established. For instance, palladium-catalyzed reactions are highly effective for coupling 2-bromopyridines with various partners, enabling the introduction of diverse functional groups. This strategic placement of the bromine atom allows for its selective replacement, transforming the simple pyridine core into a more elaborate structure. This approach is crucial in medicinal chemistry and drug discovery, where the systematic modification of a core scaffold is necessary to explore structure-activity relationships. The piperidine (B6355638) group, while generally less reactive, influences the electronic properties of the pyridine ring, which can in turn affect the reactivity of the C-Br bond.

Intermediate in the Construction of Advanced Heterocyclic Systems

Beyond simple substitution, this compound is a valuable intermediate for constructing advanced, fused, or multi-ring heterocyclic systems. The 2-bromopyridine (B144113) moiety can participate in annulation reactions where a new ring is built onto the existing pyridine scaffold. For example, N-aryl-2-aminopyridines, which can be prepared from 2-bromopyridines, are common substrates for chelation-assisted C-H bond functionalization and cyclization reactions. rsc.org These processes, often catalyzed by metals like rhodium or palladium, can lead to the formation of complex polycyclic structures such as dihydroquinolinones or phenanthridinones. rsc.org

In a similar vein, domino reactions starting from 2-bromopyridines can yield highly complex heteroarylated products. A ruthenium-catalyzed methodology has been developed to convert 2-bromopyridines into multi-heteroarylated 2-pyridone products through a sequence involving oxygen incorporation, a Buchwald-Hartwig type reaction, and C-H bond activation. mdpi.com This demonstrates how the initial bromo-substituent can trigger a cascade of bond-forming events to rapidly build molecular complexity, creating advanced heterocyclic frameworks from a relatively simple starting material.

Functionalization and Derivatization Strategies for Scaffold Decoration

The primary strategy for the functionalization of the this compound scaffold is the substitution of the bromine atom. Transition metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose, offering high efficiency and broad functional group tolerance. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a practical approach for forming C-C bonds by coupling the 2-bromopyridine with various aryl- or heteroarylboronic acids. nih.govresearchgate.net Studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine show that these reactions proceed in moderate to good yields and are tolerant of a wide range of functional groups on the boronic acid partner. nih.govmdpi.comresearchgate.net

Other Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, replacing the bromine with a variety of amine nucleophiles.

Sonogashira Coupling: This enables the introduction of alkyne groups, forming a C-C triple bond at the 2-position.

Lithiation-Substitution: 2-Bromopyridine can react with strong bases like butyllithium to form 2-lithiopyridine, a versatile nucleophile that can react with a wide range of electrophiles. wikipedia.org

These derivatization strategies allow for the systematic "decoration" of the pyridine scaffold, which is essential for tuning the properties of the final molecule for applications in pharmaceuticals or materials science.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Bond |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | C-C (Aryl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C-C (Alkynyl) |

| Heck Coupling | Alkene | Pd catalyst, Base | C-C (Alkenyl) |

| Lithiation | Electrophile (e.g., Aldehyde) | 1. n-BuLi; 2. Electrophile | C-C |

Exploration in Coordination Chemistry as a Ligand (by Analogy to Pyridyl-Amine Ligands)

By analogy to structurally similar pyridyl-amine compounds, this compound is expected to function as a ligand in coordination chemistry. acs.org Pyridine and its derivatives are classic ligands for a vast range of transition metals, forming stable complexes due to the lone pair of electrons on the sp²-hybridized nitrogen atom. wikipedia.orgnih.gov The electronic properties of the pyridine ring, and thus its coordinating ability, can be modulated by substituents. nih.gov In this molecule, the electron-donating piperidine group at the 5-position would increase the electron density on the pyridine ring, enhancing the basicity and coordinating strength of the pyridine nitrogen. Conversely, the bromine atom would have a modest electron-withdrawing effect.

While specific studies on this compound complexes are not prevalent, the behavior of pyridyl-amine ligands is well-documented. acs.org This molecule would likely act as a monodentate ligand, coordinating to a metal center through the pyridine nitrogen atom. The piperidine nitrogen is a saturated, sp³-hybridized amine and a significantly weaker Lewis base, making it less likely to coordinate, especially without the formation of a stable chelate ring.

The coordination of pyridyl-amine ligands to metals like iridium(III) and rhodium(III) has been shown to result in various half-sandwich complexes. acs.org The geometry of the resulting metal complex (e.g., octahedral, square planar, tetrahedral) would depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.orgnih.gov For example, palladium(II) often forms square-planar complexes with pyridine ligands. nih.gov

Coordination-driven self-assembly is a powerful strategy for constructing large, well-defined supramolecular structures from metal ions and organic ligands. rsc.org Pyridine-based ligands are extensively used in this field to create architectures like macrocycles, cages, and coordination polymers. oup.comnih.gov

By functioning as a monodentate ligand, this compound could serve as a terminal or "capping" ligand in discrete molecular assemblies. rsc.orgnih.gov If incorporated into a larger structure with additional coordinating sites, the pyridyl nitrogen of this moiety could act as a node. Furthermore, the bromine atom offers a handle for post-assembly modification, where the ligand could be functionalized after it has been complexed to a metal center, adding another layer of complexity and functionality to the resulting supramolecular structure.

Design and Development of Novel Synthetic Routes Utilizing this compound

The design of novel synthetic routes is a key aspect of chemical research, aiming for efficiency, selectivity, and atom economy. taylorfrancis.com this compound is an ideal starting point for convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then combined. nih.gov

A common retrosynthetic approach would involve disconnecting a target molecule at a bond connected to the 2-position of the pyridine ring, identifying this compound as the key building block. The synthesis would then proceed in the forward direction by employing one of the functionalization strategies mentioned in section 6.3.

For example, in a hypothetical route to a complex biaryl compound, the target could be disconnected via a Suzuki coupling reaction. This identifies an arylboronic acid and this compound as the two key precursors. This strategy simplifies the synthesis by breaking down a complex problem into the preparation of two simpler, often commercially available or easily accessible, starting materials. The reliability of reactions like the Suzuki coupling on 2-bromopyridine substrates makes such designed routes highly feasible. nih.govresearchgate.net Computer-assisted synthesis planning tools often leverage this knowledge of reliable reactions on known scaffolds to propose viable synthetic pathways. nih.govchemrxiv.org

| Target Disconnection | Key Building Blocks | Key Forward Reaction |

| Aryl-Pyridine Bond | This compound + Arylboronic Acid | Suzuki Coupling |

| Amine-Pyridine Bond | This compound + Amine | Buchwald-Hartwig Amination |

| Alkyne-Pyridine Bond | This compound + Terminal Alkyne | Sonogashira Coupling |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-(piperidin-1-yl)pyridine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2-bromo-5-nitropyridine and piperidine, followed by nitro-group reduction. Alternatively, Buchwald-Hartwig amination may be employed for direct coupling of piperidine to a bromopyridine precursor. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (absence of residual solvent peaks at δ 1.2–1.5 ppm) .

Q. How can the structure of this compound be unequivocally confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound from a slow-evaporating dichloromethane/hexane mixture and collect data using a diffractometer (e.g., Bruker D8 VENTURE). Refinement via SHELXL or OLEX2 ensures accurate bond-length/angle measurements. Complementary techniques include high-resolution mass spectrometry (HRMS, [M+H]+ expected m/z: 257.05) and ¹³C NMR (distinct pyridine C-Br at ~150 ppm and piperidine carbons at 20–50 ppm) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The bromine substituent poses reactivity risks. Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers (e.g., peroxides) to prevent unintended coupling reactions. Store under inert gas (argon) at 2–8°C. Toxicity screening (e.g., Ames test) is recommended for biological studies due to potential genotoxicity from the aryl bromide moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

- Methodological Answer : The bromine at C2 is electronically activated for cross-coupling. For Suzuki-Miyaura reactions, use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and a 1:1.2 substrate/boronic acid ratio in dioxane/water (4:1) at 80°C. Monitor regioselectivity via LC-MS; competing C5 piperidine participation is negligible due to steric hindrance. For Negishi couplings, pre-form the zinc reagent (e.g., ZnCl₂, LiCl) and employ Pd₂(dba)₃/XPhos catalyst .

Q. How should researchers resolve contradictions in catalytic activity data when using this compound as a ligand?

- Methodological Answer : Discrepancies may arise from trace metal impurities or solvent effects. Implement strict degassing protocols (freeze-pump-thaw cycles) and use anhydrous solvents (e.g., THF stored over molecular sieves). Characterize ligand-metal complexes via UV-Vis (charge-transfer bands at 300–400 nm) and cyclic voltammetry (E1/2 shifts confirm coordination). Cross-validate catalytic turnover numbers (TONs) using internal standards (e.g., ferrocene) .

Q. What strategies mitigate competing pathways in photochemical reactions involving this compound?

- Methodological Answer : Photoinduced C-Br bond homolysis can generate aryl radicals. To suppress undesired dimerization, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical scavenger (1 equiv). Alternatively, use visible-light photocatalysts (e.g., Ru(bpy)₃²+) in MeCN/H2O to steer reactivity toward C-N bond formation. Monitor intermediates via in-situ IR (C≡N stretch at 2200 cm⁻¹) or EPR spectroscopy .

Q. How can computational methods predict reactivity trends for derivatives of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals. The LUMO (-1.5 eV) localizes on C2-Br, confirming electrophilicity. For piperidine ring modifications, conduct conformational analysis (Monte Carlo sampling) to assess steric effects. Correlate computed activation energies (ΔG‡) with experimental yields using Hammett plots (σ+ values for substituents) .

Data Contradiction Analysis

Q. Why do different synthetic batches show variable catalytic performance in cross-coupling reactions?

- Resolution Strategy : Batch variability often stems from residual Pd contamination. Quantify Pd via ICP-MS; levels >50 ppm necessitate post-synthesis purification (e.g., treatment with thiourea-modified silica). Alternatively, use Pd-scavenging resins (e.g., SiliaBond Thiol). Cross-check catalytic data using Pd-free conditions (e.g., Ni-catalyzed systems) to isolate compound-specific effects .

Q. How to reconcile conflicting crystallographic data on bond angles in metal complexes of this ligand?

- Resolution Strategy : Discrepancies may arise from torsional strain in crystal packing. Compare multiple datasets (CCDC entries) and perform Hirshfeld surface analysis to quantify intermolecular interactions. Use high-resolution synchrotron data (λ = 0.7 Å) for enhanced precision. For dynamic effects, conduct variable-temperature XRD (100–300 K) to assess thermal motion .

Tables for Key Data

Table 1 : Optimized Cross-Coupling Conditions

| Reaction Type | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | |

| Negishi | Pd₂(dba)₃/XPhos | LiCl | THF | 85 | |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 78 |

Table 2 : Spectral Characterization Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=2.4 Hz, 1H, H3), 3.45 (m, 4H, piperidine) | Confirms substitution pattern |

| HRMS (ESI+) | m/z 257.0521 [M+H]+ | Matches theoretical mass (Δ < 2 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.